1-Azido-4-chlorobenzene

Overview

Description

Synthesis Analysis

The synthesis of azobenzenes, which includes compounds like 1-Azido-4-chlorobenzene, involves classical methods such as the azo coupling reaction, the Mills reaction, and the Wallach reaction. These methods have been pivotal in the development of azo compounds for various applications, notably in the chemical industry and as dyes due to their efficient cis-trans isomerization under appropriate radiation (E. Merino, 2011).

Molecular Structure Analysis

Studies on azobenzenes bearing silyl, germyl, and stannyl groups at the 2-position have contributed to understanding the molecular structure of related compounds. X-ray crystallographic analysis has established the crystal structures of these azobenzenes, providing insight into the structural aspects of 1-Azido-4-chlorobenzene and similar compounds (N. Kano, F. Komatsu, T. Kawashima, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of azobenzene derivatives, including those similar to 1-Azido-4-chlorobenzene, are significantly influenced by their azo group and substituents. For instance, azobenzenes undergo cis-trans isomerization when exposed to light of appropriate wavelengths, a property that is fundamental to their application in molecular devices and functional materials. The addition of different substituents can alter their photochemical behavior and isomerization mechanisms (H. Bandara, S. Burdette, 2012).

Physical Properties Analysis

The physical properties of azobenzenes, such as solubility, thermal stability, and phase behavior, are closely related to their molecular structure. Compounds like 1-Azido-4-chlorobenzene, with specific functional groups and substituents, exhibit unique physical characteristics that can be tailored for specific applications. For example, the presence of azo groups and chlorine substituents can influence the mesogenic properties and photosensitivity of the compounds, as shown in studies on bent-core liquid crystals (Zelong Zhang, Jinying Lu, D. Yan, Zhiyong Zhang, 2021).

Scientific Research Applications

Synthesis of New Triazole Derivatives

1-Azido-4-chlorobenzene plays a role in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, which show potential inhibitory activity against the acidic corrosion of steels. These compounds are synthesized from 1-(azidomethyl)-4-chlorobenzene and have shown promising properties in corrosion inhibition, as determined by electrochemical techniques (Negrón-Silva et al., 2013).

Chemoenzymatic Synthesis of Sphingosine

In a study on the chemoenzymatic synthesis of sphingosine, 1-Azido-4-chlorobenzene is involved in the synthesis of all four enantiomerically pure C(18)-sphingosines. This involves the regioselective opening of epoxides with azide or halide ions, where 1-Azido-4-chlorobenzene contributes to defining the stereochemistry of the sphingosine chain (Nugent & Hudlický, 1998).

Azobenzene Synthesis

Azobenzene compounds, including those derived from 1-Azido-4-chlorobenzene, are crucial in many scientific areas due to their use as dyes and molecular switches. These compounds undergo efficient cis-trans isomerization in the presence of appropriate radiation, making them excellent candidates for various applications (Merino, 2011).

Synthesis of Main-Chain Azobenzene Polymers

1-Azido-4-chlorobenzene is used in the synthesis of soluble main-chain azobenzene polymers, which show significant potential due to their good solubility, film-forming ability, and photoinduced trans-cis isomerization properties. These polymers are synthesized via thermal 1,3-dipolar cycloaddition and have applications in photoresponsive materials (Xue et al., 2010).

In Vivo Use of Azobenzene Photoswitches

Azobenzene derivatives, including those derived from 1-Azido-4-chlorobenzene, are being explored for in vivo use as photopharmaceuticals. They offer targeted drug action and exceptional temporal control, especially when designed to absorb light in the red or near-infrared region for effective tissue penetration (Dong et al., 2015).

Solvent Extraction of Copper-Azido Complex

1-Azido-4-chlorobenzene is used in the solvent extraction of copper-azido complexes. This process demonstrates its importance in the field of analytical chemistry, particularly in the extraction and quantification of specific metal complexes (Kanke & Akiyama, 1971).

Catalytic Oxidation of Dichlorobenzene

Studies on the catalytic oxidation of dichlorobenzene, involving 1-Azido-4-chlorobenzene, have shown the impact of transition metal oxides on the reaction. This research contributes to a better understanding of the catalytic processes in organic synthesis and environmental applications (Krishnamoorthy et al., 2000).

Reaction-Based Colorimetric Chemosensors

1-Azido-4-chlorobenzene is also utilized in the design of colorimetric chemosensors for cyanide detection. This application is significant in environmental monitoring and chemical analysis, demonstrating the versatility of azobenzene structures in sensor technology (Cheng et al., 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

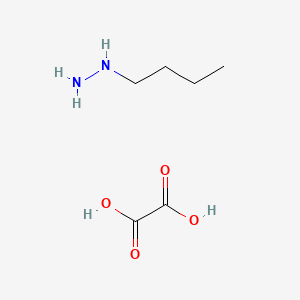

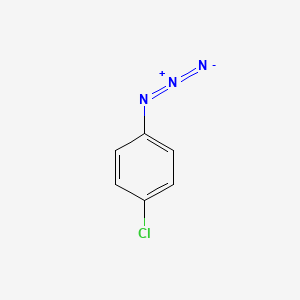

The azide group in 1-Azido-4-chlorobenzene can react with alkynes to form a stable triazole ring, a reaction known as the Huisgen cycloaddition . This reaction is often catalyzed by copper (Cu(I)), leading to the formation of 1,2,3-triazoles. The reaction is highly selective, efficient, and biocompatible, making it useful in a wide range of applications, including the modification of biomolecules.

properties

IUPAC Name |

1-azido-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVGOEUGZJFTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Record name | 4-Chlorophenyl azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Chlorophenyl_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186612 | |

| Record name | Benzene, 1-azido-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-4-chlorobenzene | |

CAS RN |

3296-05-7 | |

| Record name | Benzene, 1-azido-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-azido-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.